3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOVFQWUUOMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with CAS number 893921-67-0 , is a member of the triazolopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant studies and data.
- Molecular Formula : CHBrFNO
- Molecular Weight : 450.2 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities that are primarily attributed to its structural features. The presence of both bromophenyl and trifluoromethyl groups enhances its interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of triazolopyrimidine derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and liver cancer (Bel-7402) cells.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one | MCF-7 | TBD |
| Related Triazole Compound | MCF-7 | 15.5 |
| Related Triazole Compound | Bel-7402 | 20.0 |
Note: Specific IC values for the compound are yet to be determined in published literature.
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidines have been extensively documented. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to the presence of electron-withdrawing groups that enhance membrane permeability.
Case Study : A related study indicated that triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
The proposed mechanisms for the biological activity of triazolopyrimidines include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in DNA replication or metabolic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives can be influenced by various structural modifications:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Trifluoromethyl Group : This group can increase metabolic stability and alter pharmacokinetic properties.
Scientific Research Applications
Overview
3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound with significant potential in various scientific research applications. Its unique structure, characterized by the presence of bromophenyl and trifluoromethyl groups, contributes to its biological activity and utility in medicinal chemistry. This article explores its applications, particularly in drug development and biological research.
Biological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research into triazole derivatives has shown their potential in inhibiting various cancer cell lines by disrupting cellular processes associated with proliferation and survival.
2. Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Triazole derivatives have been studied for their efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating a potential role in developing new antibiotics.
3. Anti-inflammatory Effects
Compounds with similar triazole structures have been reported to exhibit anti-inflammatory properties. This suggests that this compound may also be investigated for its ability to modulate inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cycloaddition reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of various triazole derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), suggesting that further development could lead to effective therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of triazole derivatives against common bacterial pathogens. The study found that certain derivatives exhibited bactericidal activity comparable to standard antibiotics, highlighting the potential of compounds like this compound in addressing antibiotic resistance .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the triazolopyrimidinone core critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Calculated molecular weight based on formula. †From . ‡From .
Key Observations:
Bromine’s larger atomic radius may improve binding affinity in sterically demanding pockets compared to smaller halogens .
Benzyl Substituents :
- The 3-(trifluoromethyl)benzyl group in the target compound introduces strong electron-withdrawing effects, which can stabilize charge-transfer interactions and reduce oxidative metabolism. This contrasts with methylbenzyl () or chlorobenzyl () groups, which offer moderate electronic effects .
Core Planarity: Analogous triazolopyrimidinone derivatives (e.g., ) exhibit coplanar ring systems (max deviation: 0.021 Å), suggesting the target compound’s core also adopts a planar conformation. This promotes π-π stacking with aromatic residues in biological targets .
Pharmacological Implications (Inferred from Analogs)
- Anticancer Potential: A 4-bromophenyl-containing analog in is part of a pyrazole-indole hybrid with reported anticancer activity. The bromine’s lipophilicity may enhance membrane permeability in the target compound .
- Metabolic Stability : The trifluoromethyl group in the target compound likely improves resistance to cytochrome P450-mediated metabolism compared to methyl or isopropyl substituents (), extending plasma half-life .
- Solubility Trade-offs : While the CF3 group is polar, its attachment to a benzyl ring may counteract solubility gains. By contrast, hexyl chains () increase flexibility but introduce entropic penalties during binding .
Crystallographic and Structural Insights
- Dihedral Angles: In , the triazolopyrimidinone core forms a 1.09° dihedral angle with a phenyl ring, indicating near-coplanarity. The target’s 3-(trifluoromethyl)benzyl group may adopt a perpendicular orientation (dihedral ~87.7°, as in ), optimizing steric accommodation in binding sites .
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via cyclocondensation of triazole amines with ketoesters, suggesting plausible routes for the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-6-(3-(trifluoromethyl)benzyl)triazolopyrimidin-7-one, and how do reaction conditions influence yields?
- Methodology : The synthesis of triazolopyrimidine derivatives typically involves multi-step protocols. For example, cyclization of 5-amino-4-chloropyrimidine intermediates with sodium nitrite in aqueous ethanol under acidic conditions forms the triazole ring . Subsequent functionalization (e.g., Suzuki coupling or alkylation) introduces substituents like the 3-(trifluoromethyl)benzyl group. Key factors affecting yields include:
-
Temperature : Reactions performed at 0–5°C minimize side-product formation during diazotization.
-
Catalysts : Palladium catalysts (e.g., (Ph₃P)₂PdCl₂) enhance cross-coupling efficiency .
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Table 1 : Example Reaction Conditions for Triazolopyrimidine Derivatives
Step Reagents/Conditions Yield (%) Reference Diazotization NaNO₂, HCl, H₂O/EtOH (1:1), 0–5°C 81–90 Suzuki Coupling (Ph₃P)₂PdCl₂, Ar-B(OH)₂, DMF, 80°C 75–85 Alkylation K₂CO₃, DMF, 60°C 70–78
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent regiochemistry .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 477.05 for C₂₀H₁₃BrF₃N₅O) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Screen against kinases or viral proteases using fluorogenic substrates (e.g., anti-CHIKV activity via nsP1 capping inhibition) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or Vero cells to determine IC₅₀ values .
- Solubility/logP measurements : Employ shake-flask or HPLC methods to assess drug-likeness .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole ring formation be addressed?
- Methodology :
- Directed metalation : Use Lewis acids (e.g., ZnCl₂) to orient nitrene intermediates during cyclization .
- Protecting group strategies : Temporarily block reactive sites (e.g., bromophenyl group) to prevent undesired ring closure .
- Computational modeling : DFT calculations predict thermodynamic favorability of 1,2,3-triazole vs. alternative regioisomers .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
-
Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, passage numbers) .
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Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
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Structural analogs : Compare activity trends with derivatives (e.g., replacing Br with Cl reduces antiviral potency by 40%) .
Table 2 : Structure-Activity Relationship (SAR) Insights for Triazolopyrimidines
Q. What strategies improve aqueous solubility without compromising target affinity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
